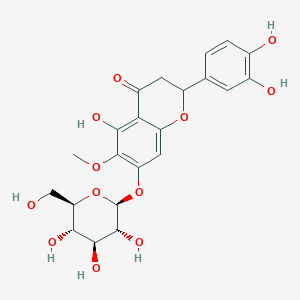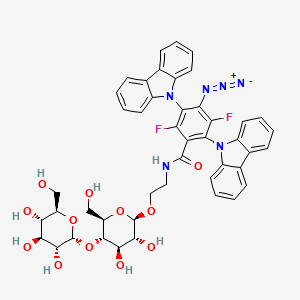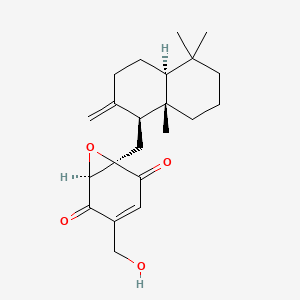
5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7,3’,4’-Tetrahydroxy-6-methoxyflavanone-7-glucoside: is a naturally occurring flavonoid compound. It can be isolated from the plant Salvia plebeia R.Br . This compound belongs to the flavonoid class of polyphenolic compounds, which are known for their diverse biological activities and potential health benefits.
準備方法
Industrial Production Methods: Industrial production of 5,7,3’,4’-Tetrahydroxy-6-methoxyflavanone-7-glucoside typically involves extraction from natural sources such as Salvia plebeia R.Br. The extraction process may include steps like solvent extraction, purification, and crystallization .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, which may lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroflavonoid form.
Substitution: Substitution reactions can occur at various positions on the flavonoid ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydroflavonoids .
科学的研究の応用
Chemistry: The compound is used as a reference standard in analytical chemistry for the identification and quantification of flavonoids in plant extracts.
Biology: In biological research, 5,7,3’,4’-Tetrahydroxy-6-methoxyflavanone-7-glucoside is studied for its antioxidant properties and its potential role in protecting cells from oxidative stress.
Medicine: The compound has shown promise in preclinical studies for its anti-inflammatory and anticancer activities. It is being investigated for its potential therapeutic applications in treating various diseases.
Industry: In the food and cosmetic industries, the compound is used as a natural antioxidant and preservative due to its ability to scavenge free radicals and prevent oxidative damage .
作用機序
The mechanism of action of 5,7,3’,4’-Tetrahydroxy-6-methoxyflavanone-7-glucoside involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Antioxidant Activity: The compound neutralizes free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: The compound induces apoptosis (programmed cell death) in cancer cells and inhibits their proliferation by modulating signaling pathways involved in cell growth and survival
類似化合物との比較
3,4’,5,7-Tetrahydroxy-6-methoxyflavone: This compound shares a similar structure but lacks the glucoside moiety.
5,7-Dihydroxy-4’-methoxyflavone (Acacetin): Another flavonoid with similar biological activities but different substitution patterns.
Uniqueness: 5,7,3’,4’-Tetrahydroxy-6-methoxyflavanone-7-glucoside is unique due to its specific combination of hydroxyl and methoxy groups, along with the glucoside moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
特性
分子式 |
C22H24O12 |
|---|---|
分子量 |
480.4 g/mol |
IUPAC名 |
2-(3,4-dihydroxyphenyl)-5-hydroxy-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C22H24O12/c1-31-21-14(33-22-20(30)19(29)17(27)15(7-23)34-22)6-13-16(18(21)28)11(26)5-12(32-13)8-2-3-9(24)10(25)4-8/h2-4,6,12,15,17,19-20,22-25,27-30H,5,7H2,1H3/t12?,15-,17-,19+,20-,22-/m1/s1 |
InChIキー |
FXNVAMVSMZPUDG-BNIRWLJWSA-N |
異性体SMILES |
COC1=C(C=C2C(=C1O)C(=O)CC(O2)C3=CC(=C(C=C3)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
正規SMILES |
COC1=C(C=C2C(=C1O)C(=O)CC(O2)C3=CC(=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1R,2S)-N-[4-(2,6-dimethoxyphenyl)-5-(6-methylpyridin-2-yl)-1,2,4-triazol-3-yl]-1-(5-methylpyrimidin-2-yl)-1-oxidanyl-propane-2-sulfonamide](/img/structure/B12370001.png)



![N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-2-(4-fluorophenyl)-N-methyl-2-piperidin-1-ylacetamide](/img/structure/B12370013.png)
![4-((2-(2-((6-Chlorohexyl)oxy)ethoxy)ethyl)carbamoyl)-2-(7-(dimethylamino)-3-(dimethyliminio)-5,5-dimethyl-3,5-dihydrodibenzo[b,e]silin-10-yl)benzoate](/img/structure/B12370015.png)
![[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium chloride](/img/structure/B12370019.png)
![5-chloro-N-[3-cyclopropyl-5-[[(3S,5R)-3,5-dimethylpiperazin-1-yl]methyl]phenyl]-4-(6-methyl-1H-indol-3-yl)pyrimidin-2-amine;hydrate](/img/structure/B12370030.png)



![(1R,8S,10R,15R,22S,29R)-9-oxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane](/img/structure/B12370051.png)
